

¹³C NMR chemical shifts for p-tolylacetaldehyde

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Compound of Interest

Compound Name: (4-Methylphenyl)acetaldehyde

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An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of p-Tolylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for p-tolylacetaldehyde. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical principles governing the chemical shifts, presents and interprets experimental data, and outlines a detailed methodology for acquiring a high-quality ¹³C NMR spectrum. The guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure scientific integrity and reproducibility.

Introduction

p-Tolylacetaldehyde, also known as 4-methylphenylacetaldehyde, is an aromatic aldehyde with applications in the fragrance industry and as a precursor in organic synthesis. Its chemical structure, featuring a substituted benzene ring, presents a distinct ¹³C NMR spectrum that is highly informative for its identification and characterization. Understanding the nuances of its ¹³C NMR chemical shifts is crucial for confirming its synthesis, assessing its purity, and studying its interactions in various chemical environments. This guide will provide an in-depth

exploration of these aspects, grounded in established spectroscopic principles and experimental data.

Theoretical Principles Influencing Chemical Shifts

The ^{13}C NMR chemical shifts in p-tolylacetaldehyde are primarily influenced by the electronic environment of each carbon atom. This environment is modulated by the substituent groups on the benzene ring: the electron-withdrawing aldehyde group ($-\text{CHO}$) and the electron-donating methyl group ($-\text{CH}_3$).

- **Inductive and Resonance Effects:** The aldehyde group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This effect deshields the carbon atoms of the benzene ring, causing their signals to appear at a higher chemical shift (downfield). The methyl group, conversely, is electron-donating, which shields the ring carbons and shifts their signals to a lower chemical shift (upfield). The interplay of these effects determines the final chemical shift of each aromatic carbon.
- **Solvent Effects:** The choice of solvent can also influence ^{13}C NMR chemical shifts. Solvents can interact with the solute molecule through various mechanisms, such as hydrogen bonding or dipole-dipole interactions, which can alter the electron density around the carbon nuclei.^{[1][2][3]} For instance, more acidic solvents can lead to a downfield shift for carbons in proximity to polar functional groups.^[1] Therefore, consistency in solvent choice is critical for comparing spectra. Chloroform-d (CDCl_3) is a common solvent for such compounds.

Experimental ^{13}C NMR Data for p-Tolylacetaldehyde

The experimental ^{13}C NMR chemical shift data for p-tolylacetaldehyde, acquired in CDCl_3 , is summarized in the table below. The carbon atoms are numbered as shown in the accompanying diagram.

Molecular Structure of p-Tolylacetaldehyde with Carbon Numbering

Caption: Numbering scheme for carbon atoms in p-tolylacetaldehyde.

Table 1: Experimental ^{13}C NMR Chemical Shifts of p-Tolylacetaldehyde

Carbon Atom	Chemical Shift (δ) in ppm (in CDCl ₃)	Multiplicity (in proton-coupled spectrum)
C1	~134.2	Singlet
C2, C6	~129.9	Doublet
C3, C5	~129.7	Doublet
C4	~145.6	Singlet
C7 (CHO)	~192.0	Doublet
C8 (CH ₃)	~21.9	Quartet

Data sourced from the Biological Magnetic Resonance Data Bank (BMRB) entry bmse000527.
[\[4\]](#)[\[5\]](#)

Spectral Assignment and Interpretation

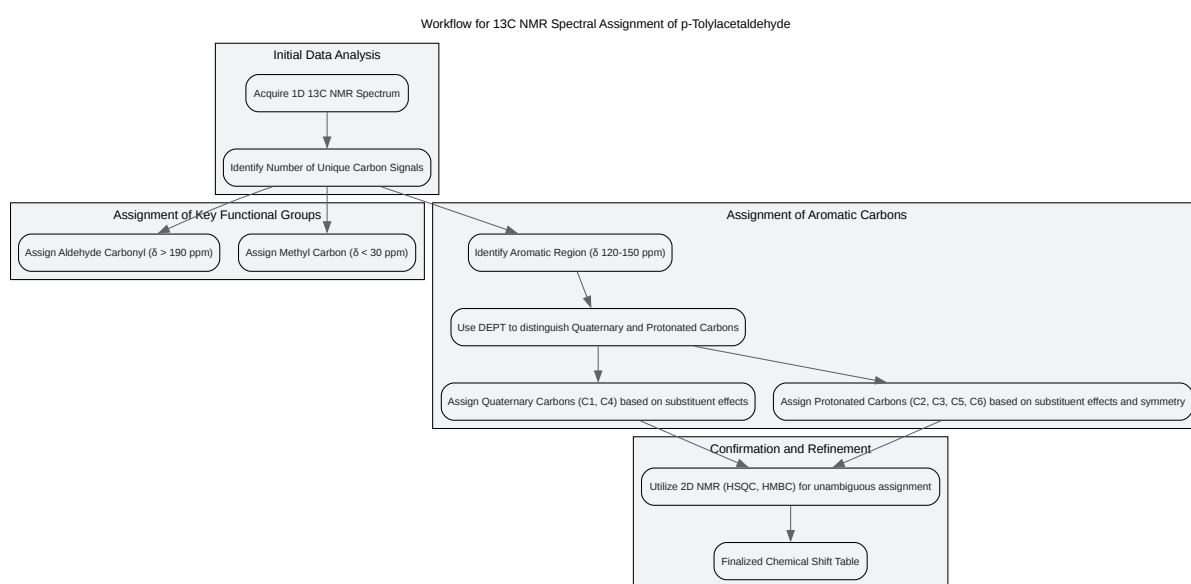
The assignment of each peak to a specific carbon atom is a logical process based on established principles of ¹³C NMR spectroscopy.

- Aldehyde Carbonyl (C7): The most downfield signal, typically found in the range of 190-200 ppm for aldehydes, is unequivocally assigned to the carbonyl carbon of the aldehyde group (C7).[\[6\]](#)[\[7\]](#) Its highly deshielded nature is due to the direct attachment of a highly electronegative oxygen atom.
- Methyl Carbon (C8): The most upfield signal, around 21.9 ppm, is characteristic of a methyl group attached to an aromatic ring and is assigned to C8.
- Aromatic Carbons (C1-C6): The signals for the aromatic carbons appear in the range of 125-150 ppm.[\[6\]](#)
 - Quaternary Carbons (C1 and C4): These carbons do not have any directly attached protons and will therefore appear as weak signals in a standard proton-decoupled ¹³C NMR spectrum. Their assignment can be confirmed with techniques like DEPT (Distortionless Enhancement by Polarization Transfer). C4, being attached to the electron-donating methyl group, is expected to be more shielded than C1, which is adjacent to the

electron-withdrawing aldehyde group. However, the experimental data shows C4 to be significantly downfield. This is due to the "ipso" effect of the methyl substituent.

- Protonated Aromatic Carbons (C2, C3, C5, C6): Due to the symmetry of the para-substituted ring, C2 is equivalent to C6, and C3 is equivalent to C5. The signals for these pairs of carbons are often very close and may overlap.^[8] Their specific assignment can be challenging without advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). The slight difference in their chemical shifts arises from the combined electronic effects of the two substituents.

The logical workflow for spectral assignment is illustrated in the diagram below.



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Caption: Logical workflow for the assignment of ^{13}C NMR signals of p-tolylacetaldehyde.

Experimental Methodology for ^{13}C NMR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality ^{13}C NMR spectrum of p-tolylacetaldehyde. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step 1: Sample Preparation

- Weigh approximately 20-50 mg of p-tolylacetaldehyde into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
- Transfer the solution to a 5 mm NMR tube.

Step 2: NMR Spectrometer Setup

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is indicative of a homogeneous magnetic field.

Step 3: Acquisition of 1D ^{13}C NMR Spectrum

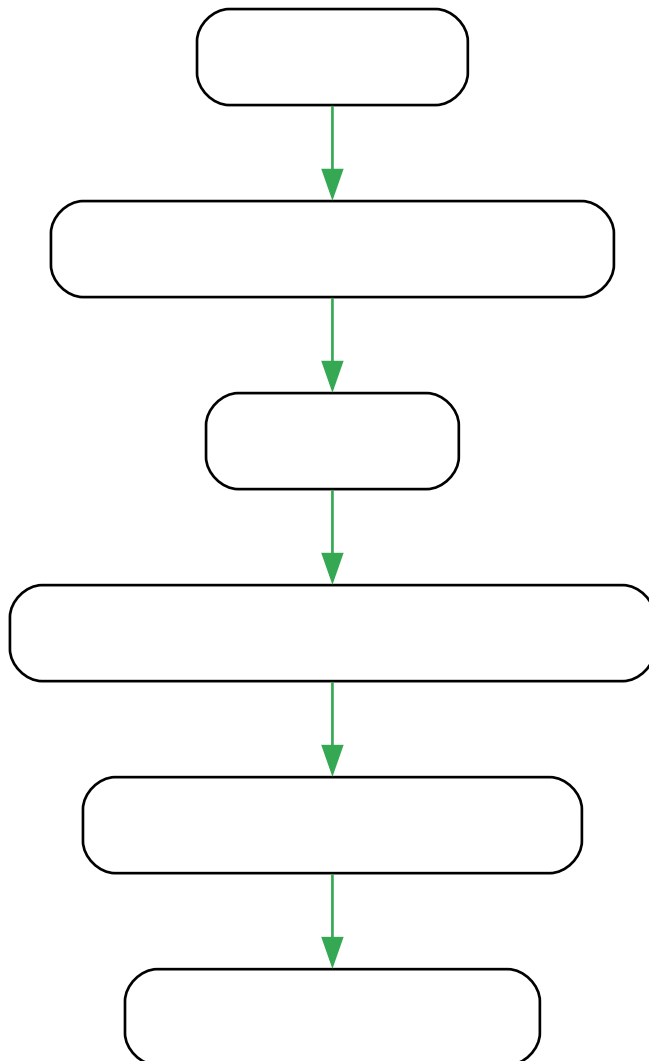
- Set the spectrometer to the ^{13}C nucleus frequency.
- Use a standard pulse program for a proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
- Set the following acquisition parameters:
 - Spectral Width: 0 to 220 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
- Number of Scans: 128 to 1024, depending on the sample concentration.
- Acquire the Free Induction Decay (FID).

Step 4: Data Processing

- Apply a Fourier transform to the FID to obtain the spectrum.
- Phase the spectrum to obtain pure absorption peaks.
- Perform a baseline correction.
- Reference the spectrum by setting the TMS peak to 0.0 ppm.
- Integrate the peaks (note: integration in ^{13}C NMR is not always quantitative).
- Pick the peaks and generate a peak list.

The experimental workflow is visualized in the following diagram:

Experimental Workflow for ^{13}C NMR Spectroscopy[Click to download full resolution via product page](#)

Caption: A streamlined workflow for acquiring and processing a ^{13}C NMR spectrum.

Conclusion

The ^{13}C NMR spectrum of p-tolylacetaldehyde provides a wealth of information for its structural confirmation and purity assessment. A thorough understanding of the influence of its substituent groups on the chemical shifts, coupled with a robust experimental methodology, allows for accurate and reliable analysis. This guide has provided the theoretical background, experimental data, and practical protocols necessary for researchers and scientists to confidently utilize ^{13}C NMR in their work with this compound.

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